

Application Note: (2-Aminophenyl)phosphonic Acid in Peptide Analog Development

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Compound of Interest

Compound Name: (2-Aminophenyl)phosphonic acid

CAS No.: 7472-16-4

Cat. No.: B1606059

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Executive Summary

(2-Aminophenyl)phosphonic acid (2-APPA) is a specialized bioisostere of anthranilic acid (2-aminobenzoic acid). Unlike standard

-amino phosphonates, 2-APPA integrates an aromatic scaffold directly into the peptide backbone. Its utility in drug development is threefold:

- **Transition State Mimicry:** The tetrahedral phosphonyl group () mimics the high-energy tetrahedral intermediate formed during peptide bond hydrolysis, making it a potent scaffold for transition-state analog (TSA) protease inhibitors.
- **Conformational Constraint:** The ortho-substitution pattern restricts rotation (angles), forcing the peptide backbone into specific turn geometries (e.g., -turn mimics).
- **Proteolytic Stability:** The

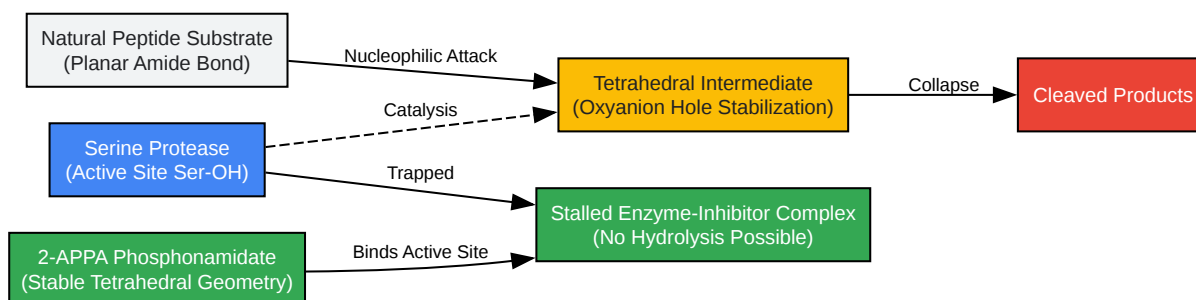
bond is completely resistant to enzymatic cleavage.

This guide details the synthesis of phosphoramidate peptide analogs incorporating 2-APPA, focusing on the challenging formation of the

bond and the handling of the low-nucleophilicity aniline nitrogen.

Mechanistic Rationale

The primary application of 2-APPA is the inhibition of serine and metalloproteases. The diagram below illustrates how the phosphoramidate moiety acts as a "suicide substrate" or tight-binding inhibitor by mimicking the transition state.



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Caption: Comparison of natural peptide hydrolysis vs. inhibition by 2-APPA phosphoramidate. The phosphonate group mimics the geometry of the transition state but cannot collapse to cleave the chain.

Experimental Protocol: Synthesis of 2-APPA Phosphoramidates

Challenge: The synthesis of phosphonopeptides containing 2-APPA is non-trivial due to two factors:

- **Low Nucleophilicity:** The amino group of 2-APPA is an aniline, significantly less reactive than aliphatic amines.

- P-N Bond Instability: The resulting phosphoramidate bond is acid-labile; therefore, standard TFA-based SPPS cleavage cannot be used. Solution-phase synthesis or specialized mild SPPS is required.

Phase A: Preparation of the Activated Building Block

Objective: Convert 2-APPA into a reactive phosphonochloridate.

Reagents:

- **(2-Aminophenyl)phosphonic acid** (Starting material)
- Thionyl chloride () or Oxalyl chloride^[1]
- Triethyl orthoformate (Protection)

Protocol:

- Esterification: Suspend 2-APPA (10 mmol) in triethyl orthoformate (50 mL). Reflux for 4 hours to generate diethyl (2-aminophenyl)phosphonate.
 - Validation:
NMR should shift from
ppm (acid) to
ppm (ester).
- N-Protection: Protect the aniline amine with a base-labile group (Fmoc) or hydrogenolysis-labile group (Cbz). Note: Boc is avoided due to acid lability of the final product.
 - React diethyl ester with Fmoc-Cl (1.1 eq) and Pyridine (2 eq) in DCM.
- Activation (Chloridate Formation):
 - Dissolve Fmoc-protected diethyl phosphonate in dry DCM.

- Add

(1.1 eq) or oxalyl chloride. Stir at

RT for 2 hours.

- Critical Step: This converts the

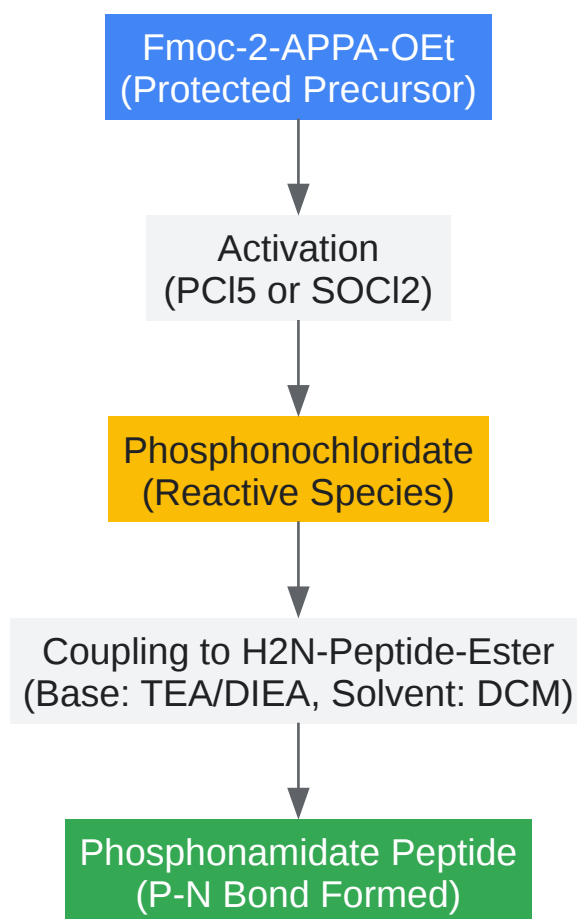
esters to

(phosphonochloridates).[1] Use immediately.

Phase B: Coupling to the Peptide Chain (Fragment Condensation)

Objective: Form the P-N bond between 2-APPA and the N-terminal amine of the next residue.

Workflow Diagram:



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Caption: Synthetic route for phosphoramidate bond formation via phosphonochloridate activation.[1]

Step-by-Step Coupling:

- Receiver Preparation: Prepare the amino component (e.g.,) as a free base in dry DCM/DMF (1:1).
- Coupling Reaction:
 - Add the fresh Phosphonochloridate (from Phase A) dropwise to the amino component solution at .
 - Add TEA (Triethylamine) or DIEA (2.5 eq) to scavenge HCl.
 - Allow to warm to RT and stir for 12 hours.
- Workup:
 - Dilute with EtOAc. Wash with neutral buffers (Brine, 5%).
 - WARNING: Do NOT wash with 1M HCl or citric acid; the P-N bond will hydrolyze.

Phase C: Coupling to the Aniline Nitrogen (N-Acylation)

Objective: Extend the peptide chain from the 2-amino group of the APPA residue.

Since the aniline is a weak nucleophile, standard carbodiimide (DIC/EDC) coupling often fails.

- Deprotection: Remove the N-protecting group (e.g., 20% Piperidine for Fmoc).[2]
- High-Power Coupling:

- Use HATU (1.2 eq) and HOAt (1.2 eq) with TMP (Collidine) as the base.
- Alternative: Convert the incoming amino acid to an Acid Fluoride (using cyanuric fluoride) or use a symmetric anhydride.
- Reaction time: 4–12 hours at RT.
- Monitoring: Ninhydrin test is unreliable for anilines. Use Chloranil test or LC-MS.

Characterization & Data Interpretation

Validation of phosphonopeptides requires specific attention to

NMR, as it is the only method to definitively confirm the oxidation state and bonding environment of the phosphorus.

Table 1: Diagnostic NMR Shifts for 2-APPA Derivatives

Species	NMR Shift (ppm)	NMR Characteristic
Free Phosphonic Acid		Broad P-OH exchangeable peak
Diethyl Phosphonate		Multiplet for
Phosphonochloridate		Downfield shift (deshielding by Cl)
Phosphoramidate (P-N)		Distinct coupling

Mass Spectrometry (ESI-MS):

- Phosphonates often fly poorly in positive mode due to acidity. Operate in Negative Ion Mode () for best sensitivity.

- Look for the characteristic loss of the phosphonate group (for) in MS/MS fragmentation.

Storage and Stability (Critical)

- pH Sensitivity: Phosphoramidates are stable at neutral and basic pH (up to pH 9) but hydrolyze rapidly at .
- Storage: Lyophilize from neutral buffers (ammonium bicarbonate). Store at .
- Assay Buffers: When testing protease inhibition, ensure the assay buffer is . Avoid acidic quenchers; use EDTA or PMSF to stop enzymatic reactions instead.[3]

References

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Sources

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